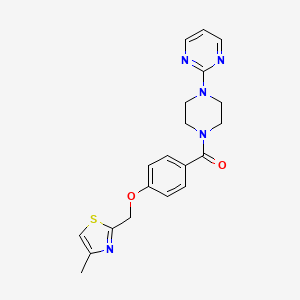
N-Methyl-N-(1-methyl-2-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(1-methyl-2-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide, also known as MMMP, is a synthetic compound that has gained attention in the scientific community due to its potential as a research tool. MMMP is a small molecule that can easily penetrate cell membranes, making it a useful probe for studying cellular processes.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(1-methyl-2-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide has been used in a variety of scientific research applications, including studies of protein-protein interactions, enzyme activity, and intracellular signaling pathways. N-Methyl-N-(1-methyl-2-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide can be used as a fluorescent probe to monitor changes in protein conformation or activity, and it can also be used to label proteins for purification or detection.
Wirkmechanismus
The mechanism of action of N-Methyl-N-(1-methyl-2-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide is not fully understood, but it is thought to interact with proteins through covalent modification of cysteine residues. N-Methyl-N-(1-methyl-2-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide contains a Michael acceptor group that can react with the thiol group of cysteine residues, leading to the formation of a covalent bond. This covalent modification can alter the activity or conformation of the protein, allowing researchers to study its function.
Biochemical and Physiological Effects
N-Methyl-N-(1-methyl-2-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide has been shown to have a variety of biochemical and physiological effects, depending on the protein target. For example, N-Methyl-N-(1-methyl-2-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide can inhibit the activity of the proteasome, a complex involved in protein degradation, leading to accumulation of ubiquitinated proteins and induction of apoptosis. N-Methyl-N-(1-methyl-2-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide can also inhibit the activity of kinases involved in intracellular signaling pathways, leading to changes in cell proliferation, differentiation, or survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-Methyl-N-(1-methyl-2-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide as a research tool is its small size and ability to penetrate cell membranes. This allows researchers to study intracellular processes without the need for complex delivery methods. Another advantage is its covalent modification of cysteine residues, which can provide a stable and specific modification of proteins. However, one limitation of N-Methyl-N-(1-methyl-2-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide is its potential for off-target effects, as it can react with any cysteine residue in a protein, not just the intended target.
Zukünftige Richtungen
There are many future directions for the use of N-Methyl-N-(1-methyl-2-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide in scientific research. One area of interest is the development of N-Methyl-N-(1-methyl-2-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide-based probes for specific protein targets, allowing for more precise and targeted modifications. Another area of interest is the use of N-Methyl-N-(1-methyl-2-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide in live cell imaging, allowing researchers to monitor changes in protein activity or conformation in real-time. Finally, the development of N-Methyl-N-(1-methyl-2-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide analogs with improved properties, such as increased specificity or reduced off-target effects, could further expand its usefulness as a research tool.
Conclusion
In conclusion, N-Methyl-N-(1-methyl-2-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide is a synthetic compound with potential as a research tool in the scientific community. Its small size and ability to penetrate cell membranes make it a useful probe for studying intracellular processes, and its covalent modification of cysteine residues allows for stable and specific modifications of proteins. While there are limitations to its use, such as off-target effects, there are many future directions for the development of N-Methyl-N-(1-methyl-2-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide-based probes and analogs that could further expand its usefulness in scientific research.
Synthesemethoden
The synthesis of N-Methyl-N-(1-methyl-2-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide involves several steps, starting with the reaction of N-methylpyrrolidone with acetic anhydride to form N-methyl-2-acetylpyrrolidine. This intermediate is then reacted with 4-aminobenzoyl chloride to form N-methyl-N-(1-methyl-2-oxopyrrolidin-3-yl)-4-aminobenzamide. Finally, this compound is reacted with acryloyl chloride to form N-Methyl-N-(1-methyl-2-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide.
Eigenschaften
IUPAC Name |
N-methyl-N-(1-methyl-2-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-4-14(20)17-12-7-5-11(6-8-12)15(21)19(3)13-9-10-18(2)16(13)22/h4-8,13H,1,9-10H2,2-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAQSTPYUCDVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)N(C)C(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(1-methyl-2-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide](/img/structure/B2860325.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2860327.png)

![[3-(Methoxycarbonyl)phenyl]methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2860331.png)

![[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2860333.png)



![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2860341.png)

![3-amino-N-(4-chlorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2860344.png)
